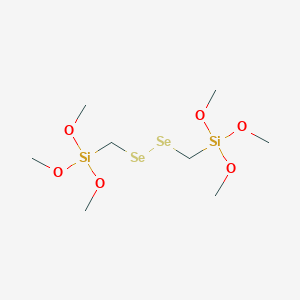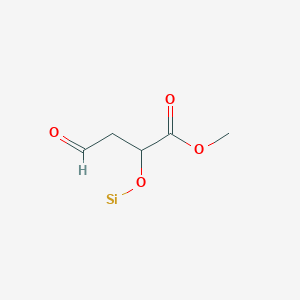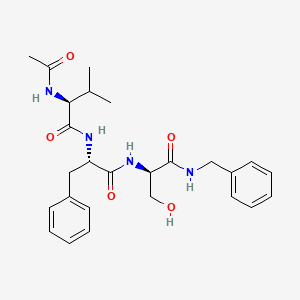
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane is a complex organosilicon compound that features selenium atoms within its structure
Méthodes De Préparation
The synthesis of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane typically involves the reaction of appropriate organosilicon precursors with selenium-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Organosilicon Precursors: Compounds such as trimethoxysilyl derivatives.
Selenium Reagents: Selenium dioxide or other selenium-containing compounds.
Reaction Conditions: These reactions are often carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and may require catalysts or specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: Its selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoproteins and enzymes that play crucial roles in antioxidant defense and redox regulation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane include:
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: Another organosilicon compound with a similar structure but without selenium atoms.
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane: A related compound with a different chain length and no selenium.
The uniqueness of this compound lies in its incorporation of selenium atoms, which imparts distinct chemical and biological properties not found in purely silicon-based analogs.
Propriétés
Numéro CAS |
918625-60-2 |
|---|---|
Formule moléculaire |
C8H22O6Se2Si2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
trimethoxy-[(trimethoxysilylmethyldiselanyl)methyl]silane |
InChI |
InChI=1S/C8H22O6Se2Si2/c1-9-17(10-2,11-3)7-15-16-8-18(12-4,13-5)14-6/h7-8H2,1-6H3 |
Clé InChI |
DNJKZKZEDRWMQW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C[Se][Se]C[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)

![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)





![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

